4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broadleaf weeds in various agricultural settings. The compound’s structure features a dichlorophenoxy group, a thiadiazole ring, and a butanamide chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2,4-dichlorophenoxyalkane.
Thiadiazole Ring Formation: The next step involves the synthesis of the thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source, followed by cyclization.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiadiazole derivative under appropriate conditions to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of phenoxy herbicides.
Biology: The compound is studied for its effects on plant physiology and its potential as a selective herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound is used in the development of new herbicidal formulations and agricultural products.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the target weeds. The molecular pathways involved include the disruption of cell division and elongation processes, ultimately causing the plant to wither and die.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Mecoprop (MCPP): A phenoxy herbicide with a methyl group substitution.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenoxy herbicides and contributes to its specific mode of action and selectivity.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O2S/c1-3-11(4-2)16-21-22-17(25-16)20-15(23)6-5-9-24-14-8-7-12(18)10-13(14)19/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXFBMZABJMCBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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